1-(6-Methoxyisoquinolin-1-yl)ethanol
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Overview
Description
1-(6-Methoxyisoquinolin-1-yl)ethanol is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 1-(6-Methoxyisoquinolin-1-yl)ethanol can be achieved through several routes. One common method involves the reaction of 6-methoxyisoquinoline with ethylene oxide under acidic conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(6-Methoxyisoquinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(6-methoxyisoquinolin-1-yl)ethanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to 1-(6-methoxyisoquinolin-1-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
1-(6-Methoxyisoquinolin-1-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various isoquinoline derivatives, which are valuable in organic synthesis and drug development.
Biology: Isoquinoline derivatives, including this compound, have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical research.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)ethanol involves its interaction with specific molecular targets. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-(6-Methoxyisoquinolin-1-yl)ethanol can be compared with other similar compounds, such as:
1-(7-Methoxyisoquinolin-1-yl)ethan-1-one: This compound has a similar structure but differs in the position of the methoxy group and the presence of a ketone functional group.
1-(1-Methoxyisoquinolin-7-yl)ethan-1-ol: Another similar compound with the methoxy group at a different position on the isoquinoline ring.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(6-methoxyisoquinolin-1-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)12-11-4-3-10(15-2)7-9(11)5-6-13-12/h3-8,14H,1-2H3 |
InChI Key |
NJHRKUBMCGFLAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=C1C=CC(=C2)OC)O |
Origin of Product |
United States |
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